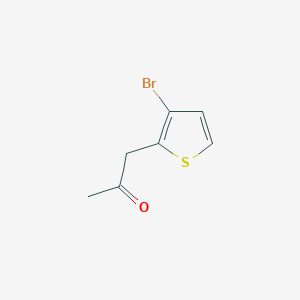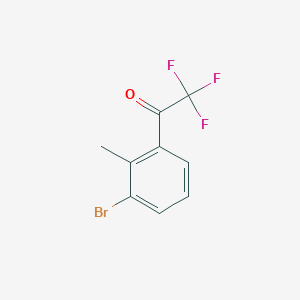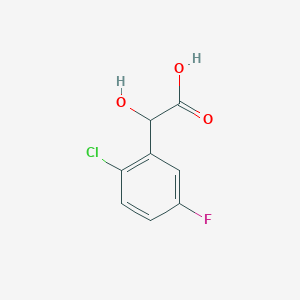
2-(1-Benzothiophen-3-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[b]thiophen-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused to a benzo[b]thiophene moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The benzo[b]thiophene structure is known for its biological activities, while the pyrrolidine ring is a common scaffold in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[b]thiophen-3-yl)pyrrolidine typically involves the coupling of a benzo[b]thiophene derivative with a pyrrolidine derivative. One common method is the palladium-catalyzed cross-coupling reaction. For example, 2-iodobenzo[b]thiophene can be coupled with pyrrolidine using a palladium catalyst under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Benzo[b]thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[b]thiophene ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzo[b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzo[b]thiophene derivatives.
Substitution: Halogenated benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
2-(Benzo[b]thiophen-3-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the benzo[b]thiophene moiety can contribute to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
2-Phenylpyridine: Another heterocyclic compound with a pyridine ring instead of a benzo[b]thiophene ring.
2-(Benzo[b]thiophen-2-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
Uniqueness: 2-(Benzo[b]thiophen-3-yl)pyrrolidine is unique due to the combination of the benzo[b]thiophene and pyrrolidine rings, which can provide a distinct set of chemical and biological properties. This combination can lead to enhanced stability, reactivity, and potential biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H13NS |
|---|---|
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
2-(1-benzothiophen-3-yl)pyrrolidine |
InChI |
InChI=1S/C12H13NS/c1-2-6-12-9(4-1)10(8-14-12)11-5-3-7-13-11/h1-2,4,6,8,11,13H,3,5,7H2 |
Clé InChI |
FVVWVQORZLPJKD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CSC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
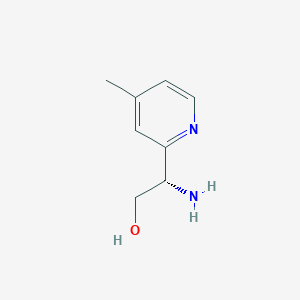
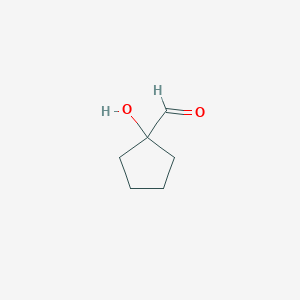
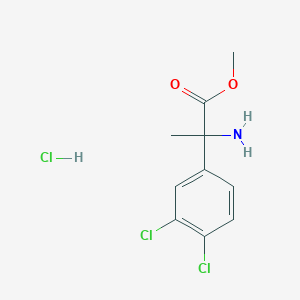
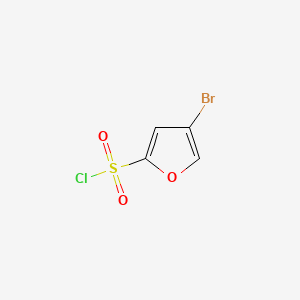
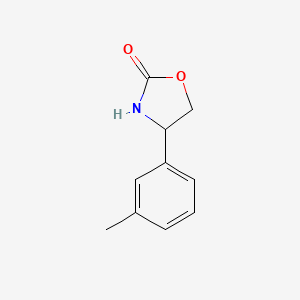
![tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)


